3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole
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Overview
Description
3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group at position 3 and a sulfonyl group attached to a 2,3,4-trichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, such as acetoacetic ester.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions.
Attachment of the Trichlorophenyl Group: The final step involves the substitution of the hydrogen atom at position 1 of the pyrazole ring with the 2,3,4-trichlorophenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(2,3,4-trichlorophenyl)sulfonylpiperidine: Similar structure but with a piperidine ring instead of a pyrazole ring.
3-Methyl-1-(2,3,4-trichlorophenyl)sulfonylpyridine: Similar structure but with a pyridine ring.
Uniqueness
3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole is unique due to its specific combination of a pyrazole ring with a sulfonyl group and a trichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-1-(2,3,4-trichlorophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O2S/c1-6-4-5-15(14-6)18(16,17)8-3-2-7(11)9(12)10(8)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHMVDKVPGSDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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